molecular formula C33H59N3O11 B12724260 Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) CAS No. 85204-08-6

Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester)

Cat. No.: B12724260
CAS No.: 85204-08-6
M. Wt: 673.8 g/mol
InChI Key: PPOOOUXZUMYEDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves the esterification of hexanedioic acid with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the triazine ring.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active triazine derivative, which can then interact with biological targets such as enzymes and receptors. The triazine ring can also participate in various biochemical reactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid (Adipic acid): A simpler dicarboxylic acid used in the production of nylon and other polymers.

    1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: A triazine derivative with applications in flame retardancy and water durability.

Uniqueness

Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) is unique due to its combination of properties from both hexanedioic acid and the triazine derivative

Properties

CAS No.

85204-08-6

Molecular Formula

C33H59N3O11

Molecular Weight

673.8 g/mol

IUPAC Name

2-[3,5-bis(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl octadecanoate;hexanedioic acid

InChI

InChI=1S/C27H49N3O7.C6H10O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(33)37-23-20-30-26(35)28(18-21-31)25(34)29(19-22-32)27(30)36;7-5(8)3-1-2-4-6(9)10/h31-32H,2-23H2,1H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

PPOOOUXZUMYEDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCO)CCO.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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